2-(2-chlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(2-Chlorophenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 1-[(thiophen-2-yl)methyl]-1H-pyrazole: This intermediate can be prepared by reacting thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with an appropriate reagent.
Coupling Reaction: The final step involves coupling 2-chlorophenoxyacetic acid with 1-[(thiophen-2-yl)methyl]-1H-pyrazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)acetic acid: A simpler analog with similar functional groups.
1-[(Thiophen-2-yl)methyl]-1H-pyrazole: A key intermediate in the synthesis of the target compound.
Thiophene derivatives: Compounds with the thiophene ring system, known for their diverse chemical properties.
Uniqueness
2-(2-Chlorophenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14ClN3O2S |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C16H14ClN3O2S/c17-13-5-1-2-6-14(13)22-11-16(21)19-15-7-8-18-20(15)10-12-4-3-9-23-12/h1-9H,10-11H2,(H,19,21) |
InChI Key |
RNWOENYZUWRXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3)Cl |
Origin of Product |
United States |
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